5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring:
- A central 1,3-oxazole ring substituted at position 4 with a nitrile group.
- A furan-2-yl group at position 2 of the oxazole.
- A piperazine ring at position 5, functionalized with a furan-2-carbonyl moiety.
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-11-12-17(25-15(19-12)13-3-1-9-23-13)21-7-5-20(6-8-21)16(22)14-4-2-10-24-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSPJDOLVSVABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is treated with thionyl chloride to form furan-2-carbonyl chloride.
Piperazine Derivatization: Piperazine is reacted with furan-2-carbonyl chloride to form 4-(furan-2-carbonyl)piperazine.
Oxazole Formation: The intermediate 4-(furan-2-carbonyl)piperazine is then reacted with 2-furan-2-yl-1,3-oxazole-4-carbonitrile under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Alcohol derivatives of the piperazine moiety.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperazine-Furan/Oxazole Motifs
Table 1: Key Structural Differences and Similarities
Key Observations:
- The chlorostyryl substituent in increases molecular weight (408.8 g/mol vs. ~347.3 g/mol for the target compound) and may improve membrane permeability.
- Chloroacetyl analogs are discontinued, suggesting the furan-carbonyl group in the target compound offers better stability.
Key Observations:
- Furan-containing heterocycles (e.g., thiazolyl hydrazones ) show moderate antifungal activity, though less potent than azoles like fluconazole.
- The nitrile group in the target compound may enhance binding to metalloenzymes or participate in dipole interactions, similar to pyridine-based inhibitors .
Physicochemical Properties
Table 3: Predicted Physicochemical Data for Selected Compounds
Key Observations:
Biological Activity
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, furan moieties, and an oxazole ring. Its molecular formula is with a molecular weight of approximately 286.29 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of compounds containing oxazole and piperazine structures exhibit notable antitumor activity. For instance, compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances the cytotoxicity of these compounds .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.6 | |
| Compound B | A549 | 3.2 | |
| Compound C | HeLa | 4.8 |
Anticonvulsant Activity
Compounds containing piperazine and oxazole moieties have also been evaluated for anticonvulsant properties. One study highlighted that certain derivatives exhibited protective effects in animal models against seizures induced by pentylenetetrazole (PTZ), demonstrating their potential as anticonvulsants .
Table 2: Anticonvulsant Activity
| Compound Name | Model Used | Protection (%) | Reference |
|---|---|---|---|
| Compound D | PTZ-induced seizure | 100 | |
| Compound E | Maximal electroshock | 85 |
The mechanisms underlying the biological activities of 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile are likely multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Receptor Activity : The piperazine ring may interact with neurotransmitter receptors, contributing to anticonvulsant effects.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A notable study involved the synthesis and evaluation of a series of oxazole-piperazine derivatives for their anticancer properties. Among these, one compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
